Cas no 1798397-62-2 ((2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide)

(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide core linked to a phenyl group and a substituted pyridazine moiety. Its structure incorporates a pyrrolidine ring, enhancing solubility and bioavailability, while the pyridazine-ethylamine spacer contributes to selective binding interactions. The (E)-configured double bond in the prop-2-enamide segment ensures structural rigidity, potentially improving target affinity. This compound is of interest in medicinal chemistry for its modular design, allowing further derivatization for structure-activity studies. Its balanced lipophilicity and hydrogen-bonding capabilities make it a promising scaffold for probing biological targets, particularly in kinase or receptor modulation research. Handling requires standard precautions for amide-containing compounds.
(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide structure
1798397-62-2 structure
商品名:(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide
CAS番号:1798397-62-2
MF:C19H23N5O
メガワット:337.418823480606
CID:6378217
PubChem ID:71807477

(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide
    • 1798397-62-2
    • (2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
    • (E)-3-phenyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide
    • AKOS024561014
    • N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide
    • F6438-1039
    • インチ: 1S/C19H23N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-18-14-17(15-22-23-18)24-12-4-5-13-24/h1-3,6-9,14-15H,4-5,10-13H2,(H,20,23)(H,21,25)/b9-8+
    • InChIKey: YHDSFZHBSXJFDG-CMDGGOBGSA-N
    • ほほえんだ: O=C(/C=C/C1C=CC=CC=1)NCCNC1=CC(=CN=N1)N1CCCC1

計算された属性

  • せいみつぶんしりょう: 337.19026037g/mol
  • どういたいしつりょう: 337.19026037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 70.2Ų

(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6438-1039-3mg
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
3mg
$63.0 2023-09-09
Life Chemicals
F6438-1039-40mg
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
40mg
$140.0 2023-09-09
Life Chemicals
F6438-1039-10μmol
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6438-1039-100mg
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
100mg
$248.0 2023-09-09
Life Chemicals
F6438-1039-4mg
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
4mg
$66.0 2023-09-09
Life Chemicals
F6438-1039-5mg
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
5mg
$69.0 2023-09-09
Life Chemicals
F6438-1039-5μmol
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6438-1039-2μmol
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6438-1039-20μmol
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6438-1039-1mg
(2E)-3-phenyl-N-(2-{[5-(pyrrolidin-1-yl)pyridazin-3-yl]amino}ethyl)prop-2-enamide
1798397-62-2
1mg
$54.0 2023-09-09

(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide 関連文献

(2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamideに関する追加情報

Introduction to Compound with CAS No. 1798397-62-2 and Its Applications in Chemical Biology

The compound with the CAS number 1798397-62-2 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, (2E)-3-phenyl-N-(2-{5-(pyrrolidin-1-yl)pyridazin-3-ylamino}ethyl)prop-2-enamide, provides a detailed insight into its structural framework and potential biological activities. This introduction aims to explore the compound's chemical properties, its significance in modern research, and its potential applications in drug development.

At the core of understanding this compound lies its molecular structure, which is characterized by a phenyl group, a prop-2-enamide moiety, and a complex amine substituent. The presence of the amine group attached to an ethyl chain further extends its potential for interaction with biological targets. This structural complexity makes it a promising candidate for further investigation in various therapeutic areas.

The compound's relevance in current research is underscored by its potential role as an intermediate in the synthesis of more complex molecules. In recent years, there has been a surge in interest towards molecules that can modulate biological pathways by interacting with specific enzymes or receptors. The amine substituent in this compound, for instance, suggests that it may have the ability to interact with proteins involved in cellular signaling cascades.

One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The phenyl group and the prop-2-enamide moiety are known to be important pharmacophores in many drugs, contributing to their binding affinity and specificity. By leveraging these structural features, researchers aim to design molecules that can effectively target diseases with high precision.

In addition to its pharmacological potential, this compound also exhibits interesting chemical properties that make it suitable for use as a building block in synthetic chemistry. The presence of multiple reactive sites allows for diverse modifications, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are often required.

Recent studies have begun to explore the biological activity of this compound, revealing promising results in preliminary assays. These studies suggest that it may have inhibitory effects on certain enzymes implicated in inflammatory responses. By targeting these enzymes, the compound could potentially mitigate symptoms associated with chronic inflammatory conditions.

The synthesis of this compound involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the pyrrolidin-1-yl group and the pyridazin-3-ylamino moiety requires careful manipulation of reaction conditions to ensure high yield and purity. These synthetic strategies not only demonstrate the compound's complexity but also showcase the advancements in synthetic methodologies that have enabled such intricate constructions.

As research continues to unfold, the potential applications of this compound are likely to expand further. Its unique structural features make it a versatile tool for chemists and biologists alike, offering opportunities for innovation across multiple disciplines. Whether used as an intermediate in drug synthesis or as a lead compound for further development, this molecule represents a significant contribution to the field.

The integration of computational methods into the study of this compound has also accelerated progress in understanding its behavior. Molecular modeling techniques allow researchers to predict how it might interact with biological targets, providing valuable insights before experimental validation is necessary. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and computer scientists in advancing our knowledge.

In conclusion, the compound with CAS number 1798397-62-2 is a fascinating molecule with numerous potential applications in chemical biology and pharmaceutical research. Its intricate structure and promising biological activity make it a valuable asset in ongoing efforts to develop new therapeutic agents. As research continues to evolve, we can expect even more exciting discoveries related to this remarkable compound.

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